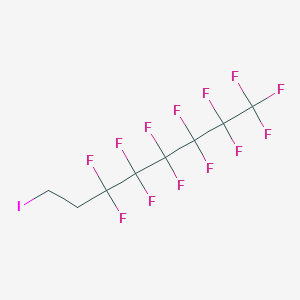

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane

Description

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F13I/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVZEKTVIXIUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047565 | |

| Record name | 1H,1H,2H,2H-Perfluorooctyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; Melting point approximately 20 deg C; [Alfa Aesar MSDS] Solidified mass or fragments; [Sigma-Aldrich MSDS] | |

| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.8 [mmHg] | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2043-57-4 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-2-(perfluorohexyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,2H,2H-Perfluorooctyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-IODO-2-(PERFLUOROHEXYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GDR0T29RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane, also known as 1H,1H,2H,2H-perfluorooctyl iodide, is a significant organofluorine compound with the chemical formula C8H4F13I.[1] As a member of the per- and polyfluoroalkyl substances (PFAS) family, it exhibits unique properties such as high thermal stability and chemical resistance due to the presence of a heavily fluorinated carbon chain. The terminal iodine atom provides a reactive site for various chemical transformations, making it a valuable intermediate in the synthesis of more complex fluorinated molecules, including surfactants, polymers, and potentially, pharmacologically active compounds. This guide provides a comprehensive overview of its physical and chemical properties, a generalized synthesis protocol, and its applications as a synthetic building block.

Core Physical and Chemical Properties

The distinct physicochemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C8H4F13I |

| Molecular Weight | 474.00 g/mol [2] |

| Appearance | Colorless to gold liquid[2][3] |

| Melting Point | Approx. 20 °C[2] |

| Boiling Point | 180 °C[3] |

| Density | 1.934 g/mL at 25 °C[3] |

| Vapor Pressure | 0.8 mmHg[2] |

| Water Solubility | Insoluble[3] |

| Refractive Index | n20/D 1.359 |

Table 2: Chemical and Safety Information

| Property | Value/Information |

| IUPAC Name | This compound[2] |

| Synonyms | 1H,1H,2H,2H-Perfluorooctyl iodide, Perfluorohexylethyl iodide[2] |

| Chemical Stability | May discolor on exposure to light.[3] |

| Incompatible Materials | Strong oxidizing agents, strong bases.[3] |

| Hazardous Decomposition | Carbon monoxide, carbon dioxide, hydrogen fluoride gas, hydrogen iodide.[3] |

| GHS Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |

Experimental Protocols

Generalized Synthesis Protocol: Free-Radical Addition

The synthesis of this compound is typically achieved through the free-radical addition of ethylene to a perfluoroalkyl iodide. This process, a variation of telomerization, extends the carbon chain by two methylene units.

Materials and Equipment:

-

Perfluorohexyl iodide (C6F13I)

-

Ethylene gas

-

Radical initiator (e.g., azo-bis-isobutyronitrile - AIBN)

-

High-pressure autoclave reactor

-

Inert gas (e.g., nitrogen or argon)

-

Solvent (optional, e.g., n-heptane)

-

Distillation apparatus for purification

Procedure:

-

Reactor Setup: The high-pressure autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas, such as nitrogen or argon, to remove any oxygen.

-

Charging the Reactor: Perfluorohexyl iodide and a catalytic amount of a radical initiator, such as AIBN, are charged into the reactor. If a solvent is used, it is also added at this stage.

-

Introduction of Ethylene: The reactor is sealed, and ethylene gas is introduced to the desired pressure. The molar ratio of ethylene to perfluorohexyl iodide is a critical parameter that influences the reaction yield.

-

Reaction Conditions: The reaction mixture is heated to a temperature sufficient to initiate the decomposition of the radical initiator (typically 70-90 °C for AIBN) and maintained for several hours with constant stirring to ensure homogeneity. The reaction is carried out under the autogenous pressure of the reactants and solvent at the reaction temperature.

-

Reaction Quenching and Work-up: After the reaction is complete, the reactor is cooled to room temperature, and any excess ethylene is carefully vented. The crude reaction mixture is then transferred from the reactor.

-

Purification: The crude product is purified by fractional vacuum distillation to separate the desired this compound from unreacted starting materials and any side products. The purity of the final product can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

Spectroscopic Data

Detailed spectroscopic data for this compound is available from various commercial and public databases.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Data is available from suppliers like Sigma-Aldrich.[2] The spectrum is expected to show signals corresponding to the two methylene groups (-CH2CH2I).

-

13C NMR: Data is also available from suppliers like Sigma-Aldrich.[2] The spectrum will show resonances for the two hydrocarbon carbons and the fluorinated carbons, with characteristic splitting patterns due to C-F coupling.

-

19F NMR: While not explicitly found for this compound, 19F NMR is a crucial technique for characterizing fluorinated compounds, and data for similar compounds is available.[4][5] It would provide detailed information about the electronic environment of each unique fluorine atom in the perfluorohexyl chain.

-

-

Mass Spectrometry (MS):

-

GC-MS: GC-MS data is available from the NIST Mass Spectrometry Data Center.[2] This technique is useful for confirming the molecular weight and fragmentation pattern of the compound.

-

-

Infrared (IR) Spectroscopy:

-

ATR-IR: ATR-IR spectra are available from SpectraBase.[2] The spectrum will exhibit characteristic C-H stretching and bending vibrations from the methylene groups and strong C-F stretching bands from the perfluoroalkyl chain.

-

Applications in Synthesis

The primary application of this compound is as a versatile synthetic intermediate. The carbon-iodine bond is relatively weak and can be readily cleaved to form a perfluoroalkylethyl radical or undergo nucleophilic substitution, making it a valuable precursor for the synthesis of a wide range of fluorinated materials.

A common synthetic pathway involves using this iodoalkane to introduce the C6F13CH2CH2- moiety into other molecules. This is particularly useful in the synthesis of fluorosurfactants and surface-modifying agents.

References

Synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane, a key intermediate in the production of various fluorinated compounds. The synthesis is a two-step process involving telomerization followed by a radical addition reaction. This document outlines the experimental protocols, presents quantitative data in structured tables, and includes a visual representation of the experimental workflow.

Core Synthesis Route

The synthesis of this compound is achieved through a two-stage process:

-

Telomerization to form Perfluorohexyl Iodide (C₆F₁₃I): This initial step involves the reaction of a short-chain perfluoroalkyl iodide, typically pentafluoroethyl iodide (C₂F₅I), with tetrafluoroethylene (TFE; CF₂=CF₂)[1]. This reaction yields a mixture of longer-chain perfluoroalkyl iodides, from which perfluorohexyl iodide is isolated.

-

Ethylene Addition: The purified perfluorohexyl iodide then undergoes a radical addition reaction with ethylene (CH₂=CH₂) to introduce a hydrocarbon spacer, yielding the final product, this compound[2][3].

Detailed Experimental Protocols

Stage 1: Synthesis of Perfluorohexyl Iodide (C₆F₁₃I) via Telomerization

This procedure is adapted from general telomerization processes described in patent literature.[1][4]

Reaction: C₂F₅I + 3 CF₂=CF₂ → C₂F₅(CF₂)₆I (mixture of telomers)

Experimental Protocol:

-

A high-pressure autoclave reactor is charged with pentafluoroethyl iodide (C₂F₅I) as the telogen.

-

The reactor is sealed and purged with an inert gas, such as nitrogen or argon.

-

Tetrafluoroethylene (TFE) is introduced into the reactor. The molar ratio of TFE to C₂F₅I is a critical parameter for controlling the chain length of the products. A lower ratio favors shorter chains.

-

The reaction can be initiated thermally or with a chemical initiator. For thermal initiation, the reactor is heated to a temperature in the range of 80-180°C.

-

The reaction is allowed to proceed for several hours under controlled temperature and autogenous pressure.

-

After the reaction, the reactor is cooled, and the resulting mixture of perfluoroalkyl iodides is collected.

-

The desired perfluorohexyl iodide (C₆F₁₃I) is separated from the mixture by fractional distillation.

| Parameter | Value/Range | Notes |

| Reactants | Pentafluoroethyl iodide (C₂F₅I), Tetrafluoroethylene (TFE) | C₂F₅I acts as the telogen, and TFE is the taxogen. |

| Molar Ratio (TFE:C₂F₅I) | 1:1 to 6:1 | A lower ratio favors the formation of shorter-chain telomers. |

| Catalyst (optional) | Metal powders (e.g., Cu, Ni, Fe) | Can be used to facilitate the reaction at lower temperatures. |

| Reaction Temperature | 80 - 180°C | Higher temperatures increase the reaction rate but may lead to side products. |

| Pressure | Autogenous | The pressure will increase as TFE is consumed. |

| Purification | Fractional Distillation | To separate the C₆F₁₃I from other telomers. |

Stage 2: Synthesis of this compound

This stage involves the free-radical addition of ethylene to the perfluorohexyl iodide.

Reaction: C₆F₁₃I + CH₂=CH₂ → C₆F₁₃CH₂CH₂I

Experimental Protocol:

-

Perfluorohexyl iodide (C₆F₁₃I) is placed in a suitable high-pressure reactor.

-

A radical initiator, such as a peroxide (e.g., benzoyl peroxide) or an azo compound (e.g., AIBN), is added.

-

The reactor is sealed and purged with an inert gas.

-

Ethylene gas is introduced into the reactor to the desired pressure.

-

The mixture is heated to a temperature appropriate for the decomposition of the chosen initiator (typically 60-100°C).

-

The reaction is maintained at this temperature for several hours.

-

After cooling, the crude product is recovered.

-

The final product is purified by fractional vacuum distillation to remove any unreacted starting material and byproducts.

| Parameter | Value/Range | Notes |

| Reactants | Perfluorohexyl iodide (C₆F₁₃I), Ethylene (CH₂=CH₂) | |

| Initiator | Peroxide (e.g., benzoyl peroxide) or Azo compound (e.g., AIBN) | The choice of initiator will determine the reaction temperature. |

| Reaction Temperature | 60 - 100°C | Dependent on the initiator used. |

| Pressure | Varies | Dependent on the amount of ethylene introduced. |

| Purification | Fractional Vacuum Distillation | To obtain the high-purity final product. |

Experimental Workflow

The logical progression of the synthesis is straightforward, with the product of each stage serving as the reactant for the next.

Caption: Logical workflow of the two-stage synthesis process.

References

An In-Depth Technical Guide to 2-(2-aminoethyl)-1-methylpyrrolidine (CAS 51387-90-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-aminoethyl)-1-methylpyrrolidine, a versatile heterocyclic amine with significant applications in pharmaceutical synthesis and analytical chemistry. With the correct CAS number identified as 51387-90-7, this document elucidates the compound's chemical and physical properties, synthesis methodologies, and key uses. Particular focus is given to its role as a crucial building block in the development of neurological drugs and as a derivatizing agent for enhancing the detection of carboxylic acids in analytical assays. Detailed experimental protocols, data presented in structured tables, and workflow visualizations are included to support researchers and drug development professionals in their scientific endeavors.

Chemical and Physical Properties

2-(2-aminoethyl)-1-methylpyrrolidine is a clear, colorless to pale yellow liquid. Its structure features a pyrrolidine ring with a methyl group on the nitrogen atom and an aminoethyl substituent at the 2-position. This bifunctional nature, possessing both a tertiary and a primary amine, is key to its reactivity and utility in chemical synthesis.[1]

| Property | Value | Reference(s) |

| CAS Number | 51387-90-7 | [1][2][3][4] |

| Molecular Formula | C₇H₁₆N₂ | [2][3] |

| Molecular Weight | 128.22 g/mol | [2][3] |

| Appearance | Clear colorless to pale yellow liquid | [1][5] |

| Boiling Point | ~175 °C | [1] |

| Density | ~0.92 g/mL | [1] |

| Purity | >98% (Typical) | [1] |

Synthesis of 2-(2-aminoethyl)-1-methylpyrrolidine

A prevalent method for the synthesis of 2-(2-aminoethyl)-1-methylpyrrolidine starts from the readily available and cost-effective 1-methyl-2-pyrrolidinone. The process involves the formation of an intermediate, (1-methylpyrrolidin-2-ylidene)-acetonitrile, followed by a hydrogenation step to yield the final product.

Experimental Protocol: Synthesis from 1-methyl-2-pyrrolidinone

Step 1: Synthesis of (1-methylpyrrolidin-2-ylidene)-acetonitrile

-

To a solution of 1-methyl-2-pyrrolidinone in an appropriate solvent, add a suitable activating agent (e.g., phosphorus oxychloride or dimethyl sulfate) to form the Vilsmeier reagent or a similar reactive intermediate.

-

React the intermediate with a cyano-containing compound, such as methyl cyanoacetate.

-

The resulting product is then subjected to decarboxylation to yield (1-methylpyrrolidin-2-ylidene)-acetonitrile.

Step 2: Hydrogenation to 2-(2-aminoethyl)-1-methylpyrrolidine

-

The (1-methylpyrrolidin-2-ylidene)-acetonitrile intermediate is dissolved in a suitable solvent, often in the presence of an acid to form the salt, which facilitates the hydrogenation.

-

The solution is subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.

-

Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed.

-

The resulting product is then purified, typically by distillation, to yield high-purity 2-(2-aminoethyl)-1-methylpyrrolidine.

Applications in Pharmaceutical Development

2-(2-aminoethyl)-1-methylpyrrolidine is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for neurological disorders.[6] Its pyrrolidine moiety is a common structural feature in many bioactive compounds that target the central nervous system.[6]

Role in the Synthesis of Neurological Drugs

The compound serves as a key intermediate in the production of various drugs targeting neurological pathways. The primary amine on the ethyl side chain allows for further chemical modifications, enabling the attachment of other pharmacologically active groups.[6]

Case Study: Synthesis of Raclopride

A notable application is in the synthesis of Raclopride, a selective dopamine D2 receptor antagonist used in neuroimaging studies.[5] The synthesis involves the coupling of a substituted benzamide with a chiral derivative of 2-methylpyrrolidine.[5]

Experimental Protocol: Synthesis of Raclopride (Illustrative)

-

Amide Coupling: A suitably substituted benzoic acid is converted to its corresponding acid chloride. This is then reacted with (S)-(-)-2-aminoethyl-1-ethylpyrrolidine (a related chiral amine) in an appropriate solvent to form the amide intermediate.[5]

-

Demethylation: The resulting amide undergoes demethylation to yield Raclopride.[5]

Applications in Analytical Chemistry

2-(2-aminoethyl)-1-methylpyrrolidine is utilized as a derivatizing agent in analytical chemistry, particularly for the analysis of carboxylic acids by high-performance liquid chromatography (HPLC) with electrochemiluminescence (ECL) detection.

Derivatization for Enhanced Detection

Carboxylic acids often exhibit poor chromatographic retention and low ionization efficiency, making their detection challenging. Derivatization with 2-(2-aminoethyl)-1-methylpyrrolidine introduces a tertiary amine moiety, which is electrochemiluminescently active, thereby significantly enhancing detection sensitivity.

Experimental Protocol: Derivatization of Carboxylic Acids for HPLC-ECL

-

Activation of Carboxylic Acid: The carboxylic acid sample is activated using a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form a reactive ester intermediate.

-

Derivatization Reaction: 2-(2-aminoethyl)-1-methylpyrrolidine is added to the activated carboxylic acid solution. The primary amine of the derivatizing agent reacts with the activated carboxyl group to form a stable amide bond.

-

HPLC-ECL Analysis: The resulting derivatized sample is then analyzed by HPLC with an ECL detector.

Safety and Handling

2-(2-aminoethyl)-1-methylpyrrolidine should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(2-aminoethyl)-1-methylpyrrolidine (CAS 51387-90-7) is a chemical compound of significant interest to the scientific community, particularly in the fields of pharmaceutical development and analytical chemistry. Its versatile structure allows it to serve as a fundamental building block for complex molecules, including drugs targeting the central nervous system. Furthermore, its application as a derivatizing agent highlights its utility in enhancing the sensitivity of analytical methods. This guide provides a foundational understanding of its properties, synthesis, and applications, aiming to support and facilitate further research and development.

References

- 1. KR100696187B1 - Method for preparing 2- (2-aminoethyl) -1-methylpyrrolidine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Basic Research Applications of 1H,1H,2H,2H-Perfluorooctyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H,1H,2H,2H-Perfluorooctyl iodide (CAS No. 2043-57-4), a key fluorinated organic compound, serves as a versatile building block in a multitude of basic research and industrial applications. Its unique structure, featuring a perfluorinated carbon chain linked to a hydrocarbon segment terminating in an iodine atom, imparts valuable properties that are exploited in organic synthesis, polymer chemistry, surface science, and the development of advanced materials for biomedical applications. This technical guide provides a comprehensive overview of the fundamental research applications of 1H,1H,2H,2H-perfluorooctyl iodide, with a focus on its synthesis, key chemical reactions, and its role in the creation of functionalized surfaces, polymers, and nanoparticles. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its use in a research and development setting.

Physicochemical Properties

1H,1H,2H,2H-Perfluorooctyl iodide is a colorless to pale yellow liquid or low-melting solid, characterized by its high density and insolubility in water. Its key physical and chemical properties are summarized in the table below.[1][2][3]

| Property | Value |

| Molecular Formula | C₈H₄F₁₃I |

| Molecular Weight | 474.00 g/mol [1] |

| CAS Number | 2043-57-4[1] |

| Appearance | Colorless to pale pink to yellow liquid[1] |

| Melting Point | 21 °C[1] |

| Boiling Point | 92 °C at 45 mmHg[1] |

| Density | 1.934 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.359 - 1.361[1] |

| Solubility | Insoluble in water; soluble in many organic solvents. |

| Storage | Store at room temperature, away from light.[1] |

Synthesis

The primary industrial synthesis of perfluoroalkyl iodides, including the C8 analogue which is a precursor to 1H,1H,2H,2H-perfluorooctyl iodide, is achieved through a process called telomerization.[4][5] This involves the reaction of a telogen (a short-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide) with a taxogen (tetrafluoroethylene).[4] The resulting perfluorooctyl iodide is then reacted with ethylene in a free-radical addition reaction to yield 1H,1H,2H,2H-perfluorooctyl iodide.

Experimental Protocol: Telomerization for Perfluorooctyl Iodide

This protocol describes the synthesis of perfluorooctyl iodide, the precursor to 1H,1H,2H,2H-perfluorooctyl iodide.

Materials:

-

Pentafluoroethyl iodide (C₂F₅I)

-

Tetrafluoroethylene (TFE)

-

High-pressure autoclave reactor

-

Inert gas (e.g., nitrogen or argon)

-

Radical initiator (optional, for chemical initiation)

Procedure:

-

Charge a high-pressure autoclave reactor with pentafluoroethyl iodide.

-

Seal the reactor and purge with an inert gas to remove oxygen.

-

Introduce tetrafluoroethylene into the reactor. The molar ratio of TFE to C₂F₅I is a critical parameter for controlling the chain length of the products.

-

Initiate the reaction either thermally by heating the reactor or chemically by adding a radical initiator.

-

Maintain the reaction at a constant temperature and pressure for a set duration.

-

After the reaction is complete, cool the reactor and recover the crude product mixture.

-

Isolate the desired perfluorooctyl iodide (C₈F₁₇I) from the mixture of telomers by fractional distillation.

Process Parameters for Telomerization:

| Parameter | Value/Range | Notes |

| Telogen | Pentafluoroethyl iodide (C₂F₅I) | Other short-chain perfluoroalkyl iodides can also be used. |

| Taxogen | Tetrafluoroethylene (TFE) | |

| Temperature | 60 - 160 °C | Dependent on initiation method (thermal or chemical).[6] |

| Pressure | 0.1 - 5 MPa | [6] |

| Catalyst (optional) | Powdery spherical or sintered metal (e.g., copper) | Can be used in continuous processes to improve efficiency.[6] |

| Yield of C₈F₁₇I | Variable | Highly dependent on reaction conditions. |

Experimental Protocol: Ethylene Addition

Materials:

-

Perfluorooctyl iodide (C₈F₁₇I)

-

Ethylene (CH₂=CH₂)

-

Radical initiator (e.g., benzoyl peroxide)

-

High-pressure reactor

-

Inert gas

Procedure:

-

Place perfluorooctyl iodide and a radical initiator in a high-pressure reactor.

-

Seal and purge the reactor with an inert gas.

-

Introduce ethylene gas to the desired pressure.

-

Heat the reactor to initiate the radical addition.

-

Maintain the reaction at a constant temperature and pressure.

-

After completion, cool the reactor and recover the crude 1H,1H,2H,2H-perfluorooctyl iodide.

-

Purify the product by distillation under reduced pressure.

Applications in Organic Synthesis

1H,1H,2H,2H-Perfluorooctyl iodide is a valuable reagent in organic synthesis, primarily through radical addition reactions to unsaturated carbon-carbon bonds.

Radical Addition to Alkenes and Alkynes

The carbon-iodine bond in 1H,1H,2H,2H-perfluorooctyl iodide can be homolytically cleaved to generate a perfluoroalkylethyl radical. This radical readily adds across the double or triple bonds of alkenes and alkynes, respectively.[7][8][9] This reaction is a powerful tool for introducing the perfluoroalkylethyl moiety into organic molecules.[8]

Quantitative Yields for Radical Addition to Alkenes: [8]

| Alkene Substrate | Product | Yield (%) |

| 1-Octene | 1-Iodo-3-(perfluorohexylethyl)decane | 95 |

| N-Allylphthalimide | N-(2-Iodo-4-(perfluorohexylethyl)butyl)phthalimide | 89 |

| Allyl Benzoate | 2-Iodo-4-(perfluorohexylethyl)butyl benzoate | 92 |

Copper-Catalyzed Cross-Coupling Reactions

Perfluoroalkyl iodides can participate in copper-catalyzed cross-coupling reactions with aryl iodides to form perfluoroalkylated aromatic compounds.[10][11][12][13][14] These reactions are significant for the synthesis of pharmaceuticals and agrochemicals, where the introduction of a perfluoroalkyl group can enhance metabolic stability and bioactivity.

Applications in Polymer Chemistry

1H,1H,2H,2H-Perfluorooctyl iodide and its derivatives are instrumental in the synthesis of fluorinated polymers with tailored properties.

Atom Transfer Radical Polymerization (ATRP)

Perfluoroalkyl iodides can act as initiators in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique.[15][16][17][18][19] This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. The resulting polymers, containing a perfluoroalkyl end-group, exhibit unique surface properties.

Experimental Protocol: ATRP of Methyl Methacrylate (MMA)

This protocol is a general example of ATRP using a perfluoroalkyl iodide initiator.

Materials:

-

Methyl methacrylate (MMA), purified

-

1H,1H,2H,2H-Perfluorooctyl iodide

-

Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)

-

2,2'-Bipyridine (bpy) or other suitable ligand

-

Anhydrous solvent (e.g., anisole, N,N-dimethylacetamide)

-

Schlenk flask

-

Inert gas atmosphere

Procedure:

-

To a Schlenk flask, add CuBr (or CuCl) and bpy.

-

Seal the flask and remove oxygen by several cycles of vacuum and backfilling with an inert gas.

-

In a separate, sealed vessel, add the MMA monomer, 1H,1H,2H,2H-perfluorooctyl iodide initiator, and solvent.

-

Deoxygenate the monomer/initiator solution by bubbling with an inert gas.

-

Using a syringe, transfer the deoxygenated solution to the Schlenk flask containing the catalyst system.

-

Immerse the reaction flask in a preheated oil bath (e.g., 90 °C) and stir.

-

Monitor the polymerization by taking samples at time intervals and analyzing for monomer conversion (e.g., by GC or NMR) and molecular weight (by GPC).

-

Terminate the polymerization by cooling and exposing the reaction mixture to air.

-

Dilute the polymer solution with a suitable solvent and pass it through a column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

Applications in Surface Science and Materials

Derivatives of 1H,1H,2H,2H-perfluorooctyl iodide are widely used to create low-energy surfaces with pronounced hydrophobic and oleophobic properties.

Surface Modification with Perfluoroalkyl Silanes

1H,1H,2H,2H-Perfluorooctyl iodide can be converted to 1H,1H,2H,2H-perfluorooctyltrichlorosilane or similar silanes. These molecules can then be used to form self-assembled monolayers (SAMs) on hydroxylated surfaces like silicon wafers, glass, and metal oxides.[20][21][22][23][24] The perfluoroalkyl chains orient away from the surface, creating a highly repellent interface.

Contact Angle Data for Modified Silicon Wafers:

| Modifying Agent | Deposition Method | Water Contact Angle (°) | Reference |

| Untreated Platinum | - | ~40 | [23] |

| SAMs from vapor phase on Platinum | Vapor Deposition | ~72 | [23] |

| SAMs from solution on Platinum | Solution Deposition | 126 | [23] |

| 1H,1H,2H,2H-perfluorooctyltrichlorosilane (FOTS) on etched Si | Self-assembly | >150 | [20] |

| 1H,1H,2H,2H-perfluorodecyltrichlorosilane (FDTS) on etched Si | Self-assembly | 156.0 | [20] |

Applications in Drug Delivery and Medical Imaging

While 1H,1H,2H,2H-perfluorooctyl iodide itself is not directly used as a therapeutic or imaging agent, its unique properties are leveraged in the development of drug delivery systems and medical imaging contrast agents.

Functionalization of Nanoparticles for Drug Delivery

The hydrophobic and lipophobic nature of the perfluoroalkyl chain can be utilized in the design of nanoparticles for drug delivery.[25] By incorporating molecules derived from 1H,1H,2H,2H-perfluorooctyl iodide into the structure of nanoparticles (e.g., lipid nanoparticles, polymeric micelles), it is possible to:

-

Enhance the encapsulation of hydrophobic drugs.

-

Improve the stability of the nanoparticle formulation.

-

Modify the release kinetics of the encapsulated drug.

-

Create a "fluorous phase" within the nanoparticle for specific drug interactions.

Perfluorocarbon Emulsions for Medical Imaging

Perfluorocarbons, such as the closely related perfluorooctyl bromide (PFOB), are used to formulate nanoemulsions that serve as contrast agents for various imaging modalities.[26][27][28][29][30][31][32][33]

-

¹⁹F Magnetic Resonance Imaging (MRI): The high fluorine content of these compounds provides a strong and specific signal in ¹⁹F MRI, as there is no natural fluorine background in the body.[26][29][30][31][32][33] This allows for highly sensitive and quantitative cell tracking and molecular imaging.

-

Ultrasound: Perfluorocarbon nanoemulsions can also act as ultrasound contrast agents.[28]

The synthesis of these perfluorocarbon-based imaging agents often relies on starting materials derived from the telomerization process, highlighting the foundational role of compounds like perfluorooctyl iodide.

Conclusion

1H,1H,2H,2H-Perfluorooctyl iodide is a cornerstone of modern fluorine chemistry, offering a gateway to a wide range of advanced materials and applications. Its utility as a synthetic intermediate in radical additions and cross-coupling reactions, as an initiator in controlled polymerization, and as a precursor for surface-modifying agents underscores its importance in basic and applied research. For scientists and professionals in drug development, the principles derived from the chemistry of this compound are being applied to create sophisticated nanoparticle-based drug delivery systems and highly specific contrast agents for next-generation medical imaging. The detailed protocols and data presented in this guide aim to equip researchers with the necessary knowledge to effectively utilize this versatile fluorinated building block in their own investigations.

References

- 1. 1H,1H,2H,2H-Perfluorooctyl iodide [myskinrecipes.com]

- 2. 1H,1H,2H,2H-Perfluorooctyl iodide 96 2043-57-4 [sigmaaldrich.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Copper-Catalyzed Arylation of 1H-Perfluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Broadly Applicable Copper Reagent for Trifluoromethylations and Perfluoroalkylations of Aryl Iodides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 17. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 18. warwick.ac.uk [warwick.ac.uk]

- 19. mdpi.com [mdpi.com]

- 20. HTTP500 内部服务器出错 [cjcu.jlu.edu.cn]

- 21. High Perfluorooctanoic Acid Adsorption Performance of Sub-monolayer Fluoroalkylsilane on Silicon Wafers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. dataphysics-instruments.com [dataphysics-instruments.com]

- 24. researchgate.net [researchgate.net]

- 25. Fluorinated Lipid Nanoparticles for Enhancing mRNA Delivery Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Fluorine-19 MRI Contrast Agents for Cell Tracking and Lung Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Multifunctional contrast agent for 19F-based magnetic resonance imaging - American Chemical Society [acs.digitellinc.com]

- 28. researchgate.net [researchgate.net]

- 29. [PDF] Fluorine-19 MRI Contrast Agents for Cell Tracking and Lung Imaging | Semantic Scholar [semanticscholar.org]

- 30. researchgate.net [researchgate.net]

- 31. chem.fsu.edu [chem.fsu.edu]

- 32. ricerca.unich.it [ricerca.unich.it]

- 33. Nanotechnology as a Versatile Tool for 19F-MRI Agent’s Formulation: A Glimpse into the Use of Perfluorinated and Fluorinated Compounds in Nanoparticles [mdpi.com]

An In-depth Technical Guide on the Spectroscopic Data of Perfluorohexylethyl Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Perfluorohexylethyl Iodide, a significant fluorinated organic compound. For clarity, this document specifically refers to 1H,1H,2H,2H-Perfluorooctyl iodide (CAS No. 2043-57-4) , which is the chemically accurate name for the compound commonly referred to as Perfluorohexylethyl iodide.[1][2][3][4][5][6][7][8][9][10] This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science, offering detailed spectroscopic data, experimental protocols, and a summary of its synthesis.

Chemical Structure and Properties

Perfluorohexylethyl iodide is a perfluorinated organic compound with a structure that incorporates a perfluorohexyl group attached to an ethyl iodide moiety.[1][5] This structure gives the molecule unique properties, including high thermal stability, chemical resistance, and low surface tension, making it a valuable intermediate in the synthesis of surfactants, polymers, and various specialty chemicals.[1][4]

Table 1: General Properties of 1H,1H,2H,2H-Perfluorooctyl iodide

| Property | Value |

| Chemical Name | 1H,1H,2H,2H-Perfluorooctyl iodide |

| Synonyms | Perfluorohexylethyl iodide, 2-(Perfluorohexyl)ethyl iodide |

| CAS Number | 2043-57-4 |

| Molecular Formula | C8H4F13I |

| Molecular Weight | 474.00 g/mol |

| Appearance | Colorless to light yellow liquid |

| Melting Point | ~20-21 °C |

| Boiling Point | 92 °C @ 45 mmHg; 178-180 °C |

| Density | 1.934 g/mL at 25 °C |

| Refractive Index | 1.359 - 1.361 (at 20°C) |

Spectroscopic Data

Detailed experimental spectra for 1H,1H,2H,2H-Perfluorooctyl iodide are not widely available in the public domain. The following tables summarize the available and predicted spectroscopic data for this compound.

-

¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the two methylene groups in the ethyl portion of the molecule. The signal for the CH₂ group adjacent to the iodine atom will be downfield due to the deshielding effect of the iodine. The signal for the CH₂ group adjacent to the perfluorohexyl chain will be further downfield and will likely show complex splitting due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and multiple signals for the carbons in the perfluorohexyl chain, with their chemical shifts influenced by the attached fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to be complex, with multiple signals corresponding to the different CF₂ groups and the terminal CF₃ group in the perfluorohexyl chain.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 3.3 | Triplet | -CH₂-I |

| ~ 2.8 | Triplet of Triplets | -CF₂-CH₂- |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 110-125 | -CF₂- and -CF₃ groups |

| ~ 35 | -CF₂-CH₂- |

| ~ 5 | -CH₂-I |

The IR spectrum of Perfluorohexylethyl iodide is characterized by strong absorption bands in the C-F stretching region.

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2860 | Medium | C-H stretch |

| 1450 - 1380 | Medium | C-H bend |

| 1250 - 1000 | Strong | C-F stretch |

| ~ 530 | Medium | C-I stretch |

Electron ionization mass spectrometry (EI-MS) of Perfluorohexylethyl iodide will result in fragmentation of the molecule. The predicted mass spectrum shows several characteristic fragments.

Table 5: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Predicted Adduct |

| 474.92228 | [M+H]⁺ |

| 496.90422 | [M+Na]⁺ |

| 472.90772 | [M-H]⁻ |

| 491.94882 | [M+NH₄]⁺ |

| 512.87816 | [M+K]⁺ |

| 456.91226 | [M+H-H₂O]⁺ |

| 518.91320 | [M+HCOO]⁻ |

| 532.92885 | [M+CH₃COO]⁻ |

Data from PubChemLite, predicted using CCSbase.

Experimental Protocols

The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for Perfluorohexylethyl iodide.

The synthesis is a multi-step process that begins with the telomerization of tetrafluoroethylene.[11]

Step 1: Telomerization to form Perfluoroalkyl Iodides Perfluoroalkyl iodides are produced by the telomerization of tetrafluoroethylene (TFE) with a short-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide, as the telogen.[11] This reaction yields a mixture of straight-chain perfluoroalkyl iodides of varying lengths.

Step 2: Radical Addition of Ethylene The desired perfluorohexyl iodide from the telomerization step is then reacted with ethylene gas in the presence of a radical initiator.[11] This inserts an ethylene unit between the perfluoroalkyl chain and the iodine atom, forming 1H,1H,2H,2H-Perfluorooctyl iodide.[11]

A sample of Perfluorohexylethyl iodide is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a high-resolution NMR spectrometer.

A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The IR spectrum is then recorded using an FTIR spectrometer.

For a volatile compound like Perfluorohexylethyl iodide, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and the resulting fragments are detected.

References

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. biorlab.com [biorlab.com]

- 3. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C8H4F13I) [pubchemlite.lcsb.uni.lu]

- 6. clearsynth.com [clearsynth.com]

- 7. CAS 2043-57-4: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-i… [cymitquimica.com]

- 8. calpaclab.com [calpaclab.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. 1H,1H,2H,2H-Perfluorooctyl iodide [myskinrecipes.com]

- 11. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

Navigating the Solubility of a Heavily Fluorinated Intermediate: A Technical Guide to 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents qualitative solubility information for structurally analogous perfluoroalkyl iodides. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility values in their solvents of interest.

Introduction to this compound

This compound is a heavily fluorinated organic compound with the chemical formula C₈H₄F₁₃I. Its structure is characterized by a C6F13 perfluorohexyl group attached to an ethyl iodide moiety. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the high degree of fluorination, including altered lipophilicity, metabolic stability, and binding affinities. A thorough understanding of its solubility is critical for its application in synthesis, formulation, and biological assays.

Solubility Profile: Insights from Analogous Compounds

Table 1: Qualitative Solubility of Structurally Similar Perfluoroalkyl Iodides

| Compound | Chemical Formula | Organic Solvent | Solubility |

| Perfluorohexyl iodide | C₆F₁₃I | Ethyl Acetate | Soluble |

| Dichloromethane | Soluble | ||

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | ||

| Methanol | Slightly Soluble | ||

| Perfluorooctyl iodide | C₈F₁₇I | Chloroform | Slightly Soluble |

| Ethyl Acetate | Slightly Soluble | ||

| Methanol | Slightly Soluble |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors and should be interpreted accordingly. Quantitative determination is recommended for specific applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reliable solubility data for this compound in specific organic solvents, the isothermal shake-flask method is a widely accepted and robust technique.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or incubator

-

Calibrated thermometer

-

Inert glass vials with PTFE-lined screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., GC-MS, HPLC-UV, or NMR with an internal standard)

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the chosen organic solvent in a glass vial. The presence of undissolved solute should be visually confirmed.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours). It is advisable to perform a preliminary experiment to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 24 hours to permit the undissolved solute to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Quantification: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a pre-validated analytical technique to determine the concentration of the solute.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

3. Validation and Controls:

-

Perform the experiment in triplicate to ensure reproducibility.

-

Run a blank sample (solvent only) to check for interferences.

-

Validate the analytical method for linearity, accuracy, and precision.

Visualizing the Experimental Workflow

The logical flow of the shake-flask solubility determination method can be visualized as follows:

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(Perfluorohexyl)ethyl Iodide (F(CF2)6CH2CH2I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-(perfluorohexyl)ethyl iodide (F(CF2)6CH2CH2I). This compound is a significant member of the per- and polyfluoroalkyl substances (PFAS) family and is used as a key intermediate in the synthesis of various fluorinated materials, including surfactants and pharmaceutical compounds. A thorough understanding of its thermal behavior is crucial for safe handling, storage, and for predicting its fate in various applications and in the environment.

Thermal Stability Profile

The boiling point of F(CF2)6CH2CH2I is reported to be in the range of 98-101 °C at atmospheric pressure, and it is also noted to be sensitive to light, which suggests that decomposition can be initiated by energy input.

Table 1: Estimated Thermal Decomposition Data for F(CF2)6CH2CH2I

| Parameter | Estimated Value/Range | Method of Analysis | Notes |

| Decomposition Onset Temperature (T_onset) | 200 - 300 °C | Thermogravimetric Analysis (TGA) | Estimation based on analogous fluorinated iodides and the relatively weak C-I bond. The actual value would depend on the heating rate and atmosphere. |

| Major Decomposition Products | Iodoethane (CH3CH2I), Perfluorohexylethylene (F(CF2)6CH=CH2), Hydrogen Iodide (HI), various smaller perfluorinated alkanes and alkenes | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | The product distribution is expected to be complex and highly dependent on the pyrolysis temperature and atmosphere (inert vs. oxidative). |

| Primary Decomposition Reaction | Homolytic cleavage of the Carbon-Iodine bond | Inferred from Bond Dissociation Energies | The C-I bond is the weakest covalent bond in the molecule. |

Proposed Thermal Decomposition Pathways

The thermal decomposition of F(CF2)6CH2CH2I is anticipated to proceed via a free-radical mechanism, initiated by the homolytic cleavage of the weakest bond in the molecule, which is the carbon-iodine (C-I) bond. The bond dissociation energy for a similar bond, CH3CH2-I, is approximately 228 kJ/mol (53 kcal/mol), which is significantly lower than that of C-C and C-F bonds.

The proposed decomposition pathway is as follows:

-

Initiation: The process begins with the homolytic fission of the C-I bond upon heating, generating a 2-(perfluorohexyl)ethyl radical and an iodine radical.

F(CF2)6CH2CH2I → F(CF2)6CH2CH2• + I•

-

Propagation: The highly reactive radicals can then undergo a variety of reactions:

-

Hydrogen Abstraction: The 2-(perfluorohexyl)ethyl radical can abstract a hydrogen atom from another molecule to form 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane.

-

β-Scission: The radical can undergo β-scission, leading to the formation of perfluorohexylethylene and a hydrogen radical. F(CF2)6CH2CH2• → F(CF2)6CH=CH2 + H•

-

Combination and Disproportionation: Radicals can combine or disproportionate to form a variety of larger and smaller molecules.

-

Reaction with Iodine: The iodine radical can combine with other radicals or abstract hydrogen to form hydrogen iodide (HI).

-

-

Termination: The reaction ceases when radicals combine to form stable molecules.

In the presence of oxygen (oxidative decomposition), the reaction mechanism will be more complex, leading to the formation of oxygenated products such as carbonyl fluoride, perfluorinated carboxylic acids, and carbon dioxide.

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of F(CF2)6CH2CH2I, a combination of thermoanalytical and spectrometric techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A high-resolution thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis should be performed under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 50-100 mL/min) and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen at the same flow rate) to simulate different conditions.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes associated with thermal decomposition (endothermic or exothermic).

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere.

-

Temperature Program:

-

Equilibrate at a temperature below the expected decomposition range.

-

Ramp the temperature through the decomposition region at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic or exothermic peaks corresponding to the decomposition process. The area under the peak can be integrated to quantify the enthalpy of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile decomposition products.

Methodology:

-

Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of the sample is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 300 °C, 500 °C, and 800 °C) in an inert atmosphere (helium).

-

GC Separation: The resulting pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

Column: A non-polar or mid-polar capillary column is typically used.

-

Temperature Program: A temperature gradient is applied to the GC oven to elute the separated compounds.

-

-

MS Detection: The separated compounds are ionized (typically by electron ionization) and detected by the mass spectrometer, which provides a mass spectrum for each compound.

-

Data Analysis: The mass spectra of the eluted peaks are compared to spectral libraries (e.g., NIST) to identify the individual decomposition products.

Visualizations

Caption: Experimental workflow for thermal analysis.

An In-depth Technical Safety Guide for CAS 2043-57-4 (1H,1H,2H,2H-Perfluorooctyl iodide)

This technical guide provides a comprehensive overview of the safety data for 1H,1H,2H,2H-Perfluorooctyl iodide, CAS number 2043-57-4. The information is compiled for researchers, scientists, and professionals in drug development who handle this substance.

Chemical Identification

| Identifier | Value |

| CAS Number | 2043-57-4 |

| Chemical Name | 1H,1H,2H,2H-Perfluorooctyl iodide[1][2] |

| Synonyms | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane, 1H,1H,2H,2H-Perfluoro-1-iodo-n-octane[3][4][5] |

| Molecular Formula | C8H4F13I[2][6] |

| Molecular Weight | 474.00 g/mol [3] |

Hazard Identification and Classification

GHS Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as follows:

Hazard Statements:

-

H335: May cause respiratory irritation.[8]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][8]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Logical Relationship for GHS Hazard Classification

Caption: GHS hazard classification pathway for CAS 2043-57-4.

Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid[1] |

| Appearance | Clear, colorless to pale yellow liquid[1][3] |

| Odor | No information available[1] |

| Melting Point | 21 °C / 69.8 °F[1][2] |

| Boiling Point | 180 °C / 356 °F @ 45 mmHg[1] |

| Flash Point | > 150 °C / > 302 °F[1] |

| Density | 1.934 g/mL at 25 °C |

| Vapor Pressure | 1.3 mbar @ 25 °C[1][2] |

| Vapor Density | 16.34[1][2] |

| Water Solubility | Insoluble[2] |

Toxicological Information

No acute toxicity information is available for this product.[1][2] No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[8]

Experimental Protocols

Detailed experimental protocols for the toxicological properties of 1H,1H,2H,2H-Perfluorooctyl iodide are not publicly available in the consulted safety data sheets. The hazard classifications are based on existing data and computational models as per regulatory standards.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[1][2] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation occurs.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[1][2] |

| Ingestion | Clean mouth with water. Get medical attention.[1] |

Handling and Personal Protection

General Handling Advice:

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not breathe mist/vapors/spray.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

Wash hands thoroughly after handling.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[3]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Recommended glove material includes Viton®.[2]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[10]

General Laboratory Safety Workflow for Handling CAS 2043-57-4

Caption: Recommended workflow for safely handling CAS 2043-57-4 in a lab.

Storage and Stability

-

Storage Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[1] Protect from direct sunlight.[1]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[1][10]

-

Chemical Stability: Stable under recommended storage conditions. May discolor on exposure to light.[10]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, hydrogen fluoride, and hydrogen iodide.[3][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Special Hazards: Thermal decomposition can lead to the emission of irritating and toxic gases and vapors.[7]

-

Advice for Firefighters: Wear self-contained breathing apparatus and full protective gear.

Ecological Information

Data on the ecological effects of this substance are limited. It is important to prevent its release into the environment.

This guide is intended for informational purposes and should not be a substitute for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet provided by the supplier before handling this chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.ie [fishersci.ie]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 1 iodo 3 3 4 4 5 5 6 6 7 7 8 8 8 tridecafluorooctane 2 tridecafluorohexyl ethyl iodide [sinogracechem.com]

- 5. 2043-57-4 | CAS DataBase [m.chemicalbook.com]

- 6. Perfluorohexylethyl Iodide | LGC Standards [lgcstandards.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound|2043-57-4 - MOLBASE Encyclopedia [m.molbase.com]

An In-depth Technical Guide to 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane, also known as 1H,1H,2H,2H-perfluorooctyl iodide, is a significant organofluorine compound with the chemical formula C8H4F13I.[1][2] Its structure, featuring a perfluorinated hexyl group attached to an ethyl iodide moiety, imparts unique chemical properties that make it a valuable reagent and building block in various fields, particularly in organic synthesis and materials science. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use.

The presence of a highly fluorinated chain results in distinct characteristics such as high thermal and chemical stability, as well as hydrophobic and lipophobic properties.[2] The carbon-iodine bond serves as a reactive site, enabling the introduction of the tridecafluorooctyl group into a wide range of organic molecules through various chemical transformations.[2] This makes it a key intermediate in the synthesis of fluorinated surfactants, coatings, and potentially, novel therapeutic agents. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is presented in the table below. It is crucial to handle this compound in accordance with the safety precautions outlined in its Safety Data Sheet (SDS). It is classified as a skin and eye irritant.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H4F13I |

| Molecular Weight | 474.00 g/mol [1][3] |

| CAS Number | 2043-57-4[1][3] |

| Appearance | Colorless to light yellow liquid |

| Density | 1.934 g/mL at 25 °C |

| Boiling Point | 92 °C at 45 mmHg |

| Melting Point | Not available |

| Flash Point | >150 °C (>302.0 °F) - closed cup[3] |

| Refractive Index | n20/D 1.359 |

| Solubility | Insoluble in water. Soluble in many organic solvents. |

Table 2: Hazard and Safety Information

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. |

| Causes serious eye irritation. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May cause respiratory irritation. | Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |

Core Applications in Organic Synthesis

The primary utility of this compound lies in its role as a perfluoroalkylating agent. The carbon-iodine bond can be readily cleaved under various conditions to generate a perfluoroalkyl radical or participate in other reactions, allowing for the introduction of the C6F13CH2CH2- group into organic molecules.

Radical Addition to Alkenes and Alkynes

A significant application is the radical addition of the perfluoroalkyl group across carbon-carbon double and triple bonds. This reaction is typically initiated by thermal or photochemical methods and proceeds via a free radical chain mechanism. A notable advantage is the ability to perform these reactions in environmentally benign solvents like water.

The general workflow for the radical addition of this compound to unsaturated compounds is depicted below.

Caption: General experimental workflow for the radical perfluoroalkylation of alkenes and alkynes.

The reaction proceeds via the following general mechanism, which involves the initiation, propagation, and termination steps characteristic of radical chain reactions.[4]

Caption: Conceptual diagram of the radical addition of a perfluoroalkyl iodide to an alkene.

Synthesis of Fluorinated Surfactants

Fluorinated surfactants are a class of specialty chemicals with exceptional surface activity and stability. This compound can serve as a key starting material for the synthesis of these surfactants.[5] The perfluoroalkyl group provides the necessary hydrophobic and oleophobic properties, while the reactive iodide allows for the introduction of a hydrophilic head group. The synthesis often involves nucleophilic substitution of the iodide or further transformations of the ethyl group.

Atom Transfer Radical Polymerization (ATRP)

The carbon-iodine bond in this compound makes it a potential initiator for Atom Transfer Radical Polymerization (ATRP).[6][7] ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[6][7] By using this compound as an initiator, polymers with a terminal perfluoroalkyl group can be synthesized, which can be useful for creating materials with specific surface properties.

Experimental Protocols

The following section provides detailed experimental protocols for the perfluoroalkylation of alkenes and alkynes using this compound, based on published procedures.[8]

General Procedure for the Perfluoroalkylation of Alkenes

Materials:

-

This compound

-

Alkene (e.g., 1-octene, 1-dodecene)

-

1,1'-Azobis(cyclohexanecarbonitrile) (ACCN) as the radical initiator

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reaction vial with a screw cap and septum

Procedure:

-

In a reaction vial, combine the alkene (1.0 mmol), this compound (1.2 mmol), and ACCN (0.1 mmol).

-

Add deionized water (2 mL) to the vial.

-

Seal the vial with a screw cap and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Place the reaction vial in a preheated oil bath at 80-100 °C and stir for the specified reaction time (typically 6-12 hours).

-

After the reaction is complete (monitored by TLC or GC-MS), cool the vial to room temperature.

-

Extract the reaction mixture with an organic solvent (3 x 10 mL).

-

Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired perfluoroalkylated alkane.

Table 3: Examples of Perfluoroalkylation of Alkenes [8]

| Alkene | Product | Yield (%) |

| 1-Octadecene | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctadecane | 85 |

| 1-Dodecene | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodododecane | 82 |

| 1-Octene | This compound | 78 |

General Procedure for the Perfluoroalkylation of Alkynes

Materials:

-

This compound

-

Alkyne (e.g., phenylacetylene, 1-hexyne)

-

1,1'-Azobis(cyclohexanecarbonitrile) (ACCN)

-

Deionized water

-

Organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reaction vial with a screw cap and septum

Procedure:

-

Follow the same initial setup as for the perfluoroalkylation of alkenes (steps 1-3).

-

Heat the reaction mixture at 80-100 °C for the specified time (typically 8-16 hours).

-

Follow the same work-up and purification procedure as for the perfluoroalkylation of alkenes (steps 5-9) to isolate the perfluoroalkylated alkene product. The product is often a mixture of E/Z isomers.

Table 4: Examples of Perfluoroalkylation of Alkynes [8]

| Alkyne | Product | Yield (%) | E/Z Ratio |

| Phenylacetylene | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodo-1-phenyl-1-octene | 75 | 60:40 |

| 1-Decyne | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo-7-hexadecene | 72 | 55:45 |

Relevance in Drug Development

The incorporation of fluorine and fluorinated alkyl groups is a widely employed strategy in modern drug discovery. The unique properties of fluorine can significantly enhance the pharmacological profile of a drug candidate. Perfluoroalkyl chains, such as the one present in this compound, can:

-

Increase Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the half-life of a drug in the body.

-

Enhance Binding Affinity: The electronegativity and size of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors.

-

Improve Membrane Permeability: The lipophilicity of perfluoroalkyl groups can facilitate the passage of drug molecules across cell membranes.

-

Modulate pKa: The introduction of fluorine can alter the acidity or basicity of nearby functional groups, which can influence a drug's solubility and target engagement.

Conclusion

This compound is a versatile and valuable reagent for the introduction of a perfluoroalkyl group into organic molecules. Its primary applications lie in radical addition reactions to unsaturated systems, providing a straightforward route to a variety of fluorinated compounds. The detailed experimental protocols provided in this guide offer a practical starting point for researchers interested in utilizing this compound in their synthetic endeavors. While its direct application in marketed pharmaceuticals has not been documented, its potential as a building block in drug discovery remains an area of interest, given the well-established benefits of fluorination in medicinal chemistry. As with all chemical reagents, proper safety precautions should be strictly followed during its handling and use.

References

- 1. This compound | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2043-57-4: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-i… [cymitquimica.com]

- 3. 1H,1H,2H,2H-Perfluorooctyl iodide 96 2043-57-4 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.210.105.67 [20.210.105.67]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]